molecular formula C16H25N3O2 B8268001 tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate

tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate

Cat. No. B8268001
M. Wt: 291.39 g/mol
InChI Key: NJWKZTKYZDHIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. As a Ligand in Histamine H4 Receptor Studies

Tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate plays a role in the study of histamine H4 receptors (H4R). Research involving a series of 2-aminopyrimidines, including tert-butyl analogs, focuses on optimizing potency and exploring anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. In Asymmetric Synthesis of Amino Sugars

This compound is used in the asymmetric synthesis of complex sugar derivatives. For instance, its application in the diastereoselective synthesis of 3,6-dideoxy-3-amino-L-talose demonstrates its utility in creating structurally complex and biologically significant molecules (Csatayová et al., 2011).

3. As an Intermediate in PROTAC Molecule Synthesis

It is also significant as an intermediate in the synthesis of target mTOR targeted PROTAC molecules, highlighting its role in advanced drug discovery and development processes (Zhang et al., 2022).

4. In Synthesis of β-Amino Acid Derivatives

The compound aids in the enantioselective synthesis of β-amino acid derivatives, which are analogues of aromatic amino acids. This showcases its application in creating compounds that have potential significance in various biochemical pathways (Arvanitis et al., 1998).

5. In the Synthesis of Novel Antileukemic Agents

It plays a crucial role in the synthesis of new amides in the N-methylpiperazine series, leading to the development of key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

6. As a Building Block in Polyimide Synthesis

The compound is used in the synthesis of hyperbranched polyimides, indicating its role in the development of advanced materials (Lang et al., 2017).

properties

IUPAC Name

tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)12-5-6-13(17)14(11-12)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKZTKYZDHIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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